2,2-Dipropargylacetamide

Description

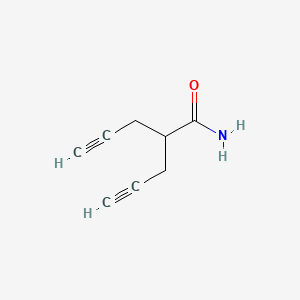

Structure

2D Structure

3D Structure

Properties

CAS No. |

69977-32-8 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

2-prop-2-ynylpent-4-ynamide |

InChI |

InChI=1S/C8H9NO/c1-3-5-7(6-4-2)8(9)10/h1-2,7H,5-6H2,(H2,9,10) |

InChI Key |

DQSDTBAABLOVHX-UHFFFAOYSA-N |

SMILES |

C#CCC(CC#C)C(=O)N |

Canonical SMILES |

C#CCC(CC#C)C(=O)N |

Other CAS No. |

69977-32-8 |

Synonyms |

2,2-dipropargylacetamide |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dipropargylacetamide and Its Advanced Derivatives

Established Synthetic Pathways for Parent Compound Formation

The creation of 2,2-dipropargylacetamide is primarily achieved through fundamental organic reactions that are well-established in chemical synthesis. These methods focus on the reliable and efficient formation of the core amide structure.

Amide Bond Formation via Acylation Reactions of Propargylamine (B41283)

The principal method for synthesizing this compound involves the acylation of propargylamine. This reaction forms the stable amide bond that characterizes the final compound. Typically, the synthesis is accomplished by reacting propargylamine with a suitable acylating agent, such as an acyl chloride or an anhydride, in the presence of a base. wikipedia.orgkcl.ac.uk The two propargyl groups, which are the key functional moieties for subsequent reactions, are introduced through this process, resulting in the formation of the N,N-disubstituted acetamide (B32628) structure. The presence of the dual alkyne functionalities makes this compound a valuable substrate for "click chemistry" and a precursor for more complex molecular designs.

Catalytic Approaches in Complex Molecular Synthesis

The twin propargyl groups of this compound make it an ideal substrate for metal-catalyzed cycloaddition reactions. These modern synthetic methods provide powerful and atom-economical pathways to generate complex heterocyclic systems that are of significant interest in medicinal chemistry and materials science. psu.edu

Transition Metal-Catalyzed Cycloaddition Reactions for Heterocyclic Scaffolds

The [2+2+2] cycloaddition is a powerful reaction that constructs six-membered rings from three unsaturated components. When this compound is used as a diyne, this reaction allows for the rapid assembly of fused heterocyclic structures. Various transition metals have been explored to catalyze this transformation, each offering distinct advantages in terms of reactivity and selectivity.

Rhodium complexes are among the most widely applied and versatile catalysts for [2+2+2] cycloaddition reactions due to their high activity and the ability to tune their selectivity through ligand modification. mdpi.comresearchgate.netnih.gov Research has demonstrated the efficacy of rhodium catalysts in the cycloaddition of this compound with a third alkyne, such as 2-propynol. This reaction proceeds with good chemoselectivity, yielding the corresponding isoindoline (B1297411) derivative without significant side reactions like the trimerization of the monoalkyne. Further advancements have led to enantioselective versions of this reaction, enabling the synthesis of axially chiral anilides and other complex chiral molecules. mdpi.com

While rhodium catalysts are prevalent, other transition metals have been successfully investigated for [2+2+2] cycloadditions. psu.edu

Cobalt: Cobalt-based catalysts offer an effective alternative for these transformations. bohrium.comresearchgate.net For instance, the use of a methylidynetricobalt nonacarbonyl complex has been reported for the [2+2+2] cyclotrimerization of diynes to produce 1,3-dihydroisobenzofurans. researchgate.netrsc.org Cobalt catalysts are often noted for their cost-effectiveness and unique reactivity profiles in forming pyridine (B92270) and benzene (B151609) derivatives from diynes and nitriles or other alkynes. rsc.orgbohrium.com

Ruthenium: Ruthenium complexes have also proven to be effective catalysts for [2+2+2] cycloadditions, providing access to a range of benzofused heterocycles. chesci.comiclehs.frcapes.gov.br Catalytic systems like Cp*RuCl(cod) can mediate the reaction between diynes and monoalkynes under mild conditions, tolerating a wide variety of functional groups. chesci.comacs.org This versatility makes ruthenium catalysis a valuable tool for synthesizing structurally diverse molecules, including various substituted pyridines and other annulated systems. iclehs.fracs.org

Iridium compounds represent another class of catalysts studied for [2+2+2] cycloaddition reactions involving α,ω-diynes. psu.edubeilstein-journals.org Catalytic systems such as [Ir(cod)Cl]₂ combined with phosphine (B1218219) ligands like BINAP have been found to efficiently catalyze the cycloaddition of diynes with partners like isocyanates to produce 2-pyridones. nih.gov These iridium-catalyzed reactions can proceed with high yields and, in the case of unsymmetrical diynes, can exhibit high regioselectivity. beilstein-journals.orgnih.gov Furthermore, the use of chiral diphosphine ligands with iridium catalysts has enabled the development of enantioselective syntheses, leading to products like C-N axially chiral 2-pyridones. nih.gov

Research Findings on Catalytic Cycloadditions

The table below summarizes the outcomes of various transition metal-catalyzed cycloaddition reactions involving diyne substrates, highlighting the versatility of these catalytic systems.

| Catalyst System | Reactants | Product Type | Key Findings |

| Rhodium Complexes | This compound, 2-Propynol | Isoindoline | Good chemoselectivity with no detectable trimerization of the monoacetylene. |

| Rhodium/(S)-Segphos | Diynes, Alkynes | Axially Chiral Biaryls | Enantioselective synthesis of C2 symmetric tetra-ortho-substituted biaryls. |

| Co₂(CO)₈ | Diynes, Alkynes | 1,3-Dihydroisobenzofurans | First reported Co-catalyzed route to these structures. |

| Cp*RuCl(cod) | Diynes, Monoalkynes | Bicyclic Benzene Derivatives | High chemoselectivity and tolerance of various functional groups at ambient temperature. chesci.com |

| [Ir(cod)Cl]₂/BINAP | Diynes, Isocyanates | 2-Pyridones | Efficient catalysis for a wide range of isocyanates; enables enantioselective synthesis with chiral ligands. nih.gov |

Investigations of Cobalt- and Ruthenium-Catalyzed Systems

Solid-Phase Synthetic Techniques for Compound Library Generation

Solid-phase synthesis (SPS) is a powerful methodology for the efficient generation of large, diverse libraries of chemical compounds, a core activity in modern drug discovery. nih.gov This technique involves covalently attaching a starting molecule to an insoluble polymer support (resin), which allows for sequential chemical modifications. imperial.ac.uk A key advantage of SPS is the simplification of the purification process; after each reaction step, excess reagents and byproducts are simply washed away, driving reactions to completion and facilitating automation. imperial.ac.ukijfans.org While originally developed for peptide synthesis, SPS has been broadly extended to the creation of small-molecule libraries. researchgate.net

For the generation of a library based on the this compound scaffold, the molecule could be anchored to a solid support through its acetamide functional group. A common strategy would involve using a linker molecule pre-attached to the resin. For instance, the amide nitrogen of a precursor could be attached to a suitable resin, followed by the alkylation with propargyl groups. Alternatively, the fully formed this compound could be attached via a suitable functional handle if one were incorporated into the structure.

The "split-and-mix" (or "split-and-pool") synthesis is a cornerstone of combinatorial chemistry used to generate vast libraries from a limited set of building blocks. ijfans.orgscielo.br In this approach, a batch of resin beads is split into multiple portions. Each portion is reacted with a different building block (A, B, C, etc.). Afterwards, all the resin portions are pooled, mixed thoroughly to ensure homogenization, and then re-split for the next reaction cycle with a new set of building blocks (X, Y, Z, etc.). This process results in each bead carrying a unique compound, with the total number of distinct compounds being the product of the number of building blocks used in each step. slideshare.net

Applying this to the this compound scaffold, the two terminal alkyne groups serve as versatile handles for diversification. For example, after anchoring the scaffold to the resin, the resin could be split into multiple reactors. In each reactor, a different reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a unique azide (B81097) building block, could be performed.

| Step | Procedure | Reactants (Building Blocks) | Outcome |

|---|---|---|---|

| 1. Anchoring | Covalently attach a this compound precursor to a solid-phase resin. | Resin-Linker, this compound precursor | Resin-bound scaffold |

| 2. Split | Divide the resin into 3 equal portions. | N/A | 3 separate pools of resin-bound scaffold |

| 3. First Diversification | React each portion with a different azide building block (R¹-N₃). | Pool 1: Azide A Pool 2: Azide B Pool 3: Azide C | Each pool has a different triazole derivative on one alkyne. |

| 4. Pool & Mix | Combine all three portions of resin into a single vessel and mix thoroughly. | N/A | A single pool containing a mixture of 3 different compounds. |

| 5. Split | Re-divide the mixed resin into 3 equal portions. | N/A | 3 separate pools, each containing a mixture of the 3 compounds from Step 4. |

| 6. Second Diversification | React each new portion with a different azide building block (R²-N₃) on the second alkyne. | Pool 1: Azide X Pool 2: Azide Y Pool 3: Azide Z | Each bead now contains a unique di-triazole compound. |

| 7. Cleavage | Treat the resin with a specific cleavage agent (e.g., TFA) to release the final compounds. | Cleavage Cocktail (e.g., TFA/DCM) | A library of 9 (3 x 3) unique this compound derivatives. |

Regio- and Stereoselective Functionalization Strategies

The two terminal alkyne groups of this compound are key sites for chemical modification. The functionalization of these alkynes can lead to different constitutional isomers (regioisomers) and stereoisomers. nih.gov Therefore, controlling the regio- and stereoselectivity of these transformations is critical for synthesizing specific, well-defined derivatives. masterorganicchemistry.com

Regioselectivity refers to the preferential formation of one constitutional isomer over another. nih.gov For terminal alkynes, a common consideration is the distinction between Markovnikov and anti-Markovnikov addition. organic-chemistry.org In the context of this compound, reactions such as hydration, hydroboration, or carboboration can be directed to yield different regioisomers depending on the catalytic system employed. organic-chemistry.orgosti.gov

For example, the copper-catalyzed carboboration of terminal alkynes can be tuned using specific ligands. The use of cyclic(alkyl)(amino)carbene (CAAC) ligands with a copper catalyst can reverse the typical regioselectivity, favoring the formation of the internal (α) alkenylboron product over the terminal (β) isomer. osti.gov Similarly, dual catalytic systems have been developed for the reductive hydration of terminal alkynes to selectively produce either branched (Markovnikov) or linear (anti-Markovnikov) alcohols. organic-chemistry.org

One of the most powerful and highly regioselective reactions for terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, avoiding the formation of the 1,5-isomer that can occur in thermal cycloadditions. organic-chemistry.org This high level of control makes CuAAC an exceptionally reliable method for conjugating the this compound core to other molecules. organic-chemistry.org

Stereoselectivity involves the selective formation of one stereoisomer over others. durgapurgovtcollege.ac.inorganicchemistrytutor.com A reaction is stereospecific if the stereochemistry of the starting material determines the stereochemistry of the product without ambiguity. durgapurgovtcollege.ac.inethz.ch When functionalizing the alkyne groups of this compound, new stereocenters can be created. Controlling the spatial arrangement of these new centers is crucial. For instance, the reduction of an alkyne to an alkene can produce either the (E)- or (Z)-isomer depending on the reagents used. Subsequent reactions on these alkenes, such as epoxidation or dihydroxylation, can also be performed with high stereocontrol, where the geometry of the alkene determines the relative stereochemistry of the product. durgapurgovtcollege.ac.in Asymmetric synthesis techniques, which may involve chiral catalysts or auxiliaries, can be employed to favor the formation of a single enantiomer, a critical aspect in the development of pharmacologically active compounds. ethz.chdicp.ac.cn

| Reaction Type | Catalyst/Reagent System | Outcome on Terminal Alkyne | Selectivity Type | Reference |

|---|---|---|---|---|

| Reductive Hydration | [Pd(π-cinnamyl)Cl]₂ / DavePhos catalyst system | Branched Alcohol (Markovnikov product) | Regioselective | organic-chemistry.org |

| Reductive Hydration | RuCl₂(p-cymene)₂ / TPPA catalyst system | Linear Alcohol (anti-Markovnikov product) | Regioselective | organic-chemistry.org |

| Carboboration | (CAAC)Cu Catalyst | α-selective borylcupration (internal alkenylboron) | Regioselective | osti.gov |

| Azide-Alkyne Cycloaddition | Cu(I) source (e.g., CuSO₄ / Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole | Highly Regioselective | organic-chemistry.org |

| Epoxidation | Peracid on a (Z)-alkene | Syn-epoxide | Stereospecific | durgapurgovtcollege.ac.in |

| Aldol Reaction with Imines | Cationic chiral gold(I) complex | Optically active 2-imidazolines | Enantioselective | dicp.ac.cn |

Explorations in Reactivity and Transformative Organic Chemistry

Click Chemistry Applications of 2,2-Dipropargylacetamide

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. mt.com The inherent reactivity of the dual alkyne groups in this compound makes it an ideal substrate for these types of transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency and specificity in forming 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govrsc.org In the context of this compound, the two terminal alkyne groups can react with organic azides in the presence of a copper(I) catalyst. This catalyst is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.govbroadpharm.com The reaction proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide (B81097). nih.govnih.gov

The presence of two alkyne functionalities allows for the synthesis of molecules with two triazole rings, enabling the creation of unique molecular scaffolds and linkers. These triazole rings are chemically stable and can mimic the properties of amide bonds, making them valuable in various applications, including bioconjugation and materials science. nih.gov The reaction conditions are typically mild, often conducted at room temperature and in aqueous solutions, which is advantageous for biological applications. broadpharm.comresearchgate.net The use of stabilizing ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog, can enhance the reliability and efficiency of the CuAAC reaction by preventing the oxidation of the Cu(I) catalyst. broadpharm.com

Table 1: Key Features of CuAAC Reactions with this compound

| Feature | Description |

| Reactants | This compound, Organic Azide |

| Catalyst | Copper(I) salts (e.g., CuI, CuBr) or in situ generated from CuSO₄ and a reducing agent (e.g., sodium ascorbate). nih.govbroadpharm.com |

| Product | 1,4-disubstituted 1,2,3-triazole derivatives. nih.govnih.govrsc.org |

| Key Advantage | High regioselectivity and efficiency under mild conditions. nih.govresearchgate.net |

| Application | Synthesis of complex molecules, bioconjugation, materials science. nih.govresearchgate.net |

Mechanistic Studies and Alternative Cycloaddition Reactions

While the CuAAC is the most prominent click reaction involving alkynes, the reactivity of this compound is not limited to this pathway. Mechanistic studies of cycloaddition reactions provide a deeper understanding of the factors that control reactivity and selectivity. nih.govdanlehnherr.com For instance, the [2+2] cycloaddition is a photochemical or thermal reaction that forms four-membered rings. numberanalytics.comlibretexts.org The stereochemistry of these reactions is influenced by the reaction conditions and the nature of the substituents. numberanalytics.comyoutube.com

Alternative cycloaddition pathways, such as the [2+2+2] cycloaddition, can be catalyzed by various transition metals like rhodium and iridium. mdpi.comunipi.itrsc.org These reactions are powerful tools for constructing six-membered carbocyclic and heterocyclic systems in a single step with high atom economy. nih.gov The mechanism often involves the formation of a metallacyclopentadiene intermediate. mdpi.com Theoretical studies, such as Density Functional Theory (DFT) calculations, are often employed to elucidate the reaction mechanisms and predict the outcomes of these complex transformations. danlehnherr.commdpi.com

Intramolecular and Intermolecular Cycloaddition Chemistry

The dual alkyne groups of this compound provide a platform for both intramolecular and intermolecular cycloaddition reactions, leading to the formation of diverse and complex cyclic structures.

Synthesis of Polycyclic and Heterocyclic Structures (e.g., Isoindolines, Phthalans)

The strategic placement of the two alkyne groups in this compound allows for its use in the synthesis of various polycyclic and heterocyclic compounds. nih.govresearchgate.net For example, through metal-catalyzed [2+2+2] cyclotrimerization reactions, dipropargyl derivatives can react with alkynes to form substituted phthalans. unipi.it This methodology offers a powerful route to benzofused heterocycles. unipi.it

Intramolecular cycloadditions are particularly valuable for constructing complex, fused ring systems. beilstein-journals.orgmit.edu For instance, intramolecular [3+2] cycloadditions can lead to the formation of polycyclic N-heterocyclic scaffolds. rsc.orgmdpi.com The synthesis of isoindolines, another important class of heterocyclic compounds, can be achieved through various cyclization strategies, including intramolecular hydroamination of appropriately substituted benzilamines. unipi.it

Table 2: Examples of Heterocyclic Structures from Alkyne Cycloadditions

| Reaction Type | Reactant Type | Product Type | Catalyst/Conditions |

| [2+2+2] Cycloaddition | Dipropargyl ethers and alkynes | Phthalans | Transition metal (e.g., Rh, Ir). unipi.it |

| Intramolecular Hydroamination | 2-Alkenylphenylsulphonamides | Isoindolines | Acid-catalyzed (e.g., triflic acid). unipi.it |

| Intramolecular [3+2] Cycloaddition | o-Stilbene-methylene-sydnones | Polycyclic pyrazoles | Thermal or photochemical. beilstein-journals.org |

Elucidation of Reaction Mechanisms and Stereochemical Outcomes in Cycloadditions

Understanding the mechanism of cycloaddition reactions is crucial for controlling the stereochemical outcome. researchgate.net The principles of orbital symmetry, as described by the Woodward-Hoffmann rules, govern whether a cycloaddition reaction is thermally or photochemically allowed and whether it proceeds in a suprafacial or antarafacial manner. libretexts.org For instance, the thermal [2+2] cycloaddition of two alkenes is symmetry-forbidden, while the photochemical reaction is allowed. libretexts.org

In many cycloaddition reactions, the stereochemistry of the product is directly related to the stereochemistry of the starting materials. nih.gov For example, in Diels-Alder reactions, a cis-dienophile will yield a cis-substituted cyclohexene (B86901) product. libretexts.org Mechanistic investigations, often combining experimental techniques with computational studies, help to rationalize the observed stereoselectivity. danlehnherr.comnih.gov Factors such as steric hindrance, electronic effects, and the nature of the catalyst can all play a significant role in determining the final stereochemical arrangement of the product. numberanalytics.combeilstein-journals.org

Polymerization Pathways and Macromolecular Engineering

The bifunctional nature of this compound, with its two terminal alkyne groups, makes it a suitable monomer for polymerization reactions, enabling the creation of polymers with unique architectures and properties. molaid.com Polymerization is a process where monomer molecules react together in a chemical reaction to form polymer chains or three-dimensional networks. chandra-asri.com

The alkyne groups can participate in various polymerization reactions. For example, click polymerization, utilizing the CuAAC reaction, allows for the efficient and controlled synthesis of polymers. mt.com This approach offers high efficiency and selectivity under mild conditions, facilitating the creation of complex and multifunctional materials. mt.com

Another potential pathway is addition polymerization, where monomers add to one another in such a way that the polymer contains all the atoms of the monomer unit. chandra-asri.com The polymerization can be initiated by various methods, including free-radical, anionic, or cationic initiators. chandra-asri.comnih.gov The resulting polymers can have diverse applications, for instance, in the development of photoresist materials or as backbones for graft copolymers. molaid.comnih.gov The synthesis of polymers with specific properties, such as defined molecular weight and low polydispersity, can be achieved through controlled polymerization techniques. mdpi.comrsc.org

Radical Polymerization Kinetics and Mechanisms

There is no specific information available regarding the radical polymerization of this compound, including its kinetics and mechanisms.

Ionic Polymerization and Controlled Polymer Architectures

Information on the use of this compound in ionic polymerization to create controlled polymer architectures could not be found.

Advancements in Two-Photon Polymerization for Microfabrication

There are no available studies on the application of this compound in two-photon polymerization for microfabrication.

Topochemical Polymerization for Solid-State Transformations

Research detailing the topochemical polymerization of this compound for solid-state transformations is not present in the available literature.

Novel Cascade and Multicomponent Reactions

There is no information on the involvement of this compound in novel cascade or multicomponent reactions.

Advanced Applications in Materials Science and Engineering

Design and Synthesis of Functional Polymeric Materials

The twin propargyl groups of 2,2-Dipropargylacetamide make it an ideal candidate as a crosslinker or chain extender in the synthesis of complex polymer networks. These terminal alkyne functionalities are readily employed in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. nih.govresearchgate.net These methods are celebrated for their high yield, selectivity, and tolerance to a wide range of functional groups, allowing for the precise construction of polymeric materials under mild conditions. nih.govacs.org

Self-Healing and Adaptable Polymer Networks

The integration of this compound into polymer networks can impart self-healing capabilities and adaptability. This is achieved by using its alkyne groups to form dynamic covalent bonds or crosslinked networks that can be reformed after damage.

Covalent Adaptable Networks (CANs): this compound can be used as a crosslinking agent with multi-azide functionalized oligomers or polymers through the CuAAC reaction to form a robust triazole-based network. nih.govbiorxiv.org The resulting triazole linkages are stable, but by incorporating reversible chemistries into the polymer backbone, the network can be designed to be adaptable. Furthermore, the thiol-yne reaction, another powerful tool in click chemistry, can be employed to create adaptable networks. The reaction between a dithiol and the dipropargyl monomer can form a crosslinked polymer. Under certain conditions, particularly with a base catalyst, the thiol-Michael addition inherent in the thiol-yne reaction can be reversible, allowing the network to be reprocessed and reformed, a characteristic feature of vitrimers or associative CANs. rsc.orgbham.ac.uk

Self-Healing Mechanisms: For extrinsic self-healing, microcapsules containing this compound could be embedded within a polymer matrix that contains a dispersed catalyst. Upon fracture, the microcapsules would rupture, releasing the monomer to react with a co-monomer or crosslinker, healing the crack. nih.gov A more intrinsic approach involves using the thiol-yne reaction. The reaction between multifunctional thiols and this compound can create a polymer network. The reversibility of the thiol-Michael adducts within this network could allow for bond cleavage and reformation in response to a stimulus like heat, enabling the material to heal itself. bham.ac.ukacs.org

| Network Type | Key Reaction | Monomers/Crosslinkers | Resulting Feature |

| Triazole Network | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound + Diazide Oligomer | Stable crosslinks for robust shape memory materials. nih.gov |

| Thiol-yne Network | Radical or Base-Catalyzed Thiol-yne Addition | This compound + Dithiol Compound | Adaptable network with potential for reprocessing and self-healing. bham.ac.ukbham.ac.uk |

| Extrinsic Self-Healing | In-situ Polymerization | Microencapsulated this compound + Matrix with Catalyst | Crack repair upon damage-induced release of healing agent. nih.gov |

Stimuli-Responsive and Smart Material Development

Stimuli-responsive materials, or "smart materials," can change their properties in response to external triggers like pH, temperature, or light. rsc.orgacs.org The versatility of alkyne polymerization allows for the incorporation of stimuli-responsive units into polymers derived from this compound. numberanalytics.comoup.com

By copolymerizing this compound with monomers containing responsive side chains, or by using "click" reactions to attach responsive molecules to the polymer backbone post-polymerization, materials can be engineered to exhibit smart behavior. For example, a polymer network created using this compound could be functionalized via CuAAC with molecules that change their conformation or solubility in response to pH or temperature. nih.govacs.org This could lead to hydrogels that swell or shrink, or surfaces that switch from hydrophobic to hydrophilic on demand.

Research into conjugated polymers derived from alkyne-based monomers has shown that their optical and electronic properties can be tuned by external stimuli. oup.com While this compound itself does not produce a conjugated backbone via simple addition polymerization, its use as a crosslinker for conjugated polymers could allow for the creation of smart materials where the responsiveness of the conjugated segments is controlled by the network's architecture.

Fabrication of Ultra-High Molecular Weight Polymer Architectures

Synthesizing ultra-high molecular weight (UHMW) polymers (Mₙ ≥ 10⁶ g/mol ) is often challenging due to the dramatic increase in viscosity of the reaction mixture, which hinders monomer diffusion and heat dissipation. rsc.org Traditional step-growth polymerizations, such as those often involving bifunctional monomers like this compound, are particularly limited in achieving UHMW because they require extremely high conversion rates (>99.9%) and precise stoichiometric balance. nih.gov

However, advanced polymerization techniques offer potential pathways. Chain-growth condensation polymerization (CGCP) is one such strategy, where a catalyst-transfer mechanism can produce well-defined polymers with controlled molecular weights, though this has been more commonly demonstrated for conjugated polymers. chemrxiv.org Another approach is polymerization-induced self-assembly (PISA), where the growing polymer becomes insoluble in the reaction medium and forms nanoparticles. This compartmentalization allows the polymerization to proceed to high conversion within each particle, overcoming the viscosity limitations of the bulk medium and enabling the synthesis of UHMW polymers in the form of a low-viscosity dispersion. rsc.org

While not yet documented specifically for this compound, its use in a carefully designed PISA formulation, for example, by polymerizing it from a soluble macroinitiator in a selective solvent, could potentially lead to the formation of UHMW polyacetylenic structures.

| Polymerization Technique | Principle | Potential for UHMW with Dipropargyl Monomers | Key Research Findings |

| Step-Growth Polycondensation | Stepwise reaction of bifunctional monomers. | Difficult to achieve UHMW due to stoichiometric and conversion requirements. | High-molecular-weight polymers (Mw ~ 10⁵) can be obtained under specific non-stoichiometric conditions using Friedel–Crafts polymerization. nih.gov |

| Chain-Growth Condensation Polymerization (CGCP) | Catalyst transfers along the growing chain, enabling controlled growth. | Provides a route to well-defined acetylenic polymers with controlled molecular weights. chemrxiv.org | Copper-catalyzed CGCP has been developed for propargyl electrophiles. chemrxiv.org |

| Polymerization-Induced Self-Assembly (PISA) | Growing polymer chain becomes insoluble, forming nanoparticles where polymerization continues. | A promising strategy to overcome viscosity issues and synthesize UHMW water-soluble or dispersible polymers. rsc.org | UHMW double-hydrophilic block copolymers have been synthesized via PISA in aqueous dispersion. rsc.org |

Surface Modification and Nanomaterial Integration via this compound

The propargyl groups of this compound are exceptionally useful for grafting molecules onto surfaces or integrating materials with nanostructures. The high efficiency and orthogonality of click chemistry reactions make them ideal for surface functionalization. rsc.orgrsc.org

A surface can first be treated to introduce either azide (B81097) or thiol groups. Subsequently, it can be exposed to this compound, which acts as a molecular "glue" by reacting one of its propargyl groups with the surface. The second, unreacted propargyl group remains available for further functionalization, for example, by clicking on a biomolecule, a drug, or another polymer. acs.org Alternatively, a polymer synthesized from this compound can be grafted onto a surface, creating a coating rich in pendant alkyne groups ready for further modification. researchgate.net

This same principle applies to the integration of nanomaterials. Nanoparticles, such as those made of iron oxide or gold, can be coated with polymers bearing azide or alkyne groups. mdpi.compreprints.org For instance, magnetic nanoparticles have been coated with alkyne-functionalized polyethylene (B3416737) glycol (PEG). mdpi.com These "clickable" nanoparticles can then be covalently linked into a polymer matrix formed from a monomer like this compound, leading to the creation of advanced nanocomposites with tailored magnetic, optical, or electronic properties.

Contributions to Chemical Biology and Medicinal Chemistry Excluding Clinical Outcomes

Role as a Privileged Scaffold in Drug Discovery Research

In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that can bind to a range of different biological targets, making it a valuable starting point for developing new drugs. mdpi.com The acetamide (B32628) group is considered a privileged structure because it is found in numerous biologically active compounds and can be readily modified to create large libraries of derivatives for screening. archivepp.comresearchgate.net This approach accelerates the drug discovery process by focusing on a core structure known for its favorable drug-like properties. nih.govtaylorfrancis.com

The N,N-disubstituted acetamide framework, of which 2,2-dipropargylacetamide is a member, serves as a versatile template. nih.gov The two substituents on the nitrogen atom allow for systematic modifications that can alter the molecule's size, shape, and electronic properties, thereby influencing its interaction with various biological targets. archivepp.com For instance, derivatives of N-benzyl 2-acetamido-2-substituted acetamides have been identified as potent anticonvulsants, demonstrating the utility of this scaffold in developing agents for the central nervous system. nih.gov The ability to synthesize a diverse collection of molecules around a central, proven core like the acetamide group is a key strategy in modern medicinal chemistry. nih.gov

Structure-Activity Relationship (SAR) Studies of N,N-Disubstituted Acetamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how a molecule's chemical structure relates to its biological effects. For N,N-disubstituted acetamide derivatives, SAR studies have been crucial in optimizing their activity against various biological targets. These studies involve synthesizing a series of related compounds where specific parts of the molecule are systematically altered, and the resulting changes in biological activity are measured. nih.gov

A specific application of SAR is the modulation of ligand affinity for biological targets. The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, has been a significant target of interest for acetamide-based ligands. explorationpub.combmbreports.org TSPO is involved in various cellular processes, including inflammation and steroid hormone synthesis, and its expression is often increased in pathological conditions like neuroinflammation. explorationpub.comthno.org

The affinity of ligands for TSPO can vary significantly based on small structural changes. Different N,N-disubstituted acetamide derivatives have been developed as TSPO ligands for use in applications like positron emission tomography (PET) imaging. explorationpub.com However, the binding of these ligands can be affected by genetic variations (polymorphisms) in the TSPO protein, leading to different binding affinities among individuals. nih.gov For instance, individuals can be classified as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs) for certain ligands. nih.gov

SAR studies focus on developing new ligands that are less sensitive to these polymorphisms. For example, the acetamide-containing ligand [18F]CB251 was shown to have a similar binding affinity to both wild-type and mutated TSPO, unlike other ligands that showed significant differences. thno.org The table below presents data on the binding affinity of various TSPO ligands, illustrating how structural differences influence their interaction with the protein.

| Ligand | Ligand Class/Structure | Binding Affinity (Ki, nM) - High-Affinity Binders (HABs) | Binding Affinity (Ki, nM) - Low-Affinity Binders (LABs) | Affinity Ratio (LABs/HABs) | Reference |

|---|---|---|---|---|---|

| PBR28 | Aryl-acetamido isoquinoline | ~4 | ~200 | ~50 | nih.gov |

| PBR06 | Phenyl-acetamido pyridine (B92270) | Data not specified | Data not specified | ~17 | nih.gov |

| DPA713 | Pyrazolopyrimidine acetamide | Data not specified | Data not specified | ~4 | nih.gov |

| [18F]CB251 | Aryl-acetamido pyridine | IC50 Ratio (LAB/HAB) = 1.14 | IC50 Ratio (LAB/HAB) = 1.14 | 1.14 | thno.org |

| [11C]PK11195 | Isoquinoline carboxamide (Reference Compound) | Not sensitive to polymorphism | ~1 | thno.orgnih.gov |

Biochemical Pathway Investigations (e.g., Induction of Porphyrin Biosynthesis in in vitro models)

Certain chemicals can be used as tools to study and perturb biochemical pathways, providing a deeper understanding of their regulation. A variety of lipid-soluble compounds, including certain acetamide derivatives, are known to stimulate the biosynthesis of porphyrins. journals.co.za Porphyrins are precursors to heme, and their synthesis is a tightly regulated process. journals.co.za The induction of this pathway by external chemicals can be studied in in vitro models, such as primary liver cell cultures, to screen for potential porphyria-inducing activity. nih.gov

Compounds that induce porphyrin synthesis often act by stimulating the activity of δ-aminolevulinate (ALA) synthase, the rate-limiting enzyme in the heme biosynthesis pathway. journals.co.za The ability of a wide range of chemical structures to induce this pathway has been documented. Studies using chick-embryo liver cell cultures have classified active compounds into several groups, including barbiturates and amides like 2-propyl-2-isopropylacetamide. journals.co.za These investigations are valuable for understanding how foreign compounds can disrupt liver metabolism and for screening drugs for this potential effect. journals.co.zanih.gov The table below lists various compounds and their relative activity in inducing porphyrin synthesis in an in vitro chick embryo liver cell model.

| Compound | Chemical Class | Minimum Effective Concentration (µM) | Reference |

|---|---|---|---|

| 2-Allyl-2-isopropylacetamide (AIA) | Acetamide Derivative | 2.0 | journals.co.za |

| 2-Propyl-2-isopropylacetamide (PIA) | Acetamide Derivative | 5.0 | journals.co.za |

| Phenobarbitone | Barbiturate | 15.7 | journals.co.za |

| Glutethimide | Piperidinedione | 17.7 | journals.co.za |

| Meprobamate | Carbamate | 27.5 | journals.co.za |

| Griseofulvin | Spiro-benzofuran | 1.0 | journals.co.za |

| 3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine (DDC) | Dihydropyridine | 0.2 | journals.co.za |

Computational and Theoretical Studies on 2,2 Dipropargylacetamide and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of a molecule, which in turn governs its reactivity and interactions. nih.govijcrt.orgoup.com These methods provide insights into the distribution of electrons within a molecule, identifying regions that are electron-rich or electron-poor and thus susceptible to different types of chemical reactions.

For anticonvulsant drugs and their analogs, understanding electronic properties is crucial. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

In studies of VPA analogs and other anticonvulsants, quantum chemical descriptors are frequently calculated to build relationships between a compound's structure and its biological activity. researchgate.netnih.govnih.gov These descriptors include:

Total Energy: The total electronic energy of the molecule in its optimized geometry.

Heat of Formation: The change in enthalpy when a compound is formed from its constituent elements.

Electrostatic Potential: A map of the charge distribution around the molecule, highlighting regions of positive and negative potential that are crucial for intermolecular interactions.

| Descriptor | Hypothetical Value for 2,2-Dipropargylacetamide | Significance in Drug Action |

| HOMO Energy | -8.5 eV | Relates to electron-donating ability and potential for metabolic reactions. |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability and interactions with biological targets. |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility, membrane permeability, and receptor binding. |

| Heat of Formation | -50 kcal/mol | Reflects the thermodynamic stability of the molecule. |

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movements of atoms and molecules over time. mdpi.comnih.gov This is particularly valuable for understanding the flexibility of a drug molecule and its interaction with a biological target, such as a protein receptor or enzyme. nih.govresearchgate.net

For a molecule like this compound, conformational analysis is a key application of MD simulations. The molecule's two propargyl groups can rotate, leading to a variety of possible three-dimensional shapes or conformations. Some of these conformations may be more energetically favorable for binding to a biological target than others. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. mdpi.com

A primary target for many anticonvulsant drugs is the enzyme GABA aminotransferase (GABA-AT), which is responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govresearchgate.net By inhibiting GABA-AT, these drugs increase the concentration of GABA in the brain, leading to a reduction in neuronal excitability.

MD simulations are used to model the interaction between an inhibitor like this compound and the active site of GABA-AT. nih.govmdpi.com These simulations can reveal:

The preferred binding mode of the inhibitor within the enzyme's active site.

The key amino acid residues involved in the interaction.

The network of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the inhibitor-enzyme complex. acs.org

The conformational changes that may occur in the enzyme upon inhibitor binding.

The stability of the ligand-protein complex over the course of the simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable RMSD value suggests that the ligand has found a favorable binding pose. The binding free energy, which indicates the strength of the interaction, can also be estimated from MD simulations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). acs.org

Below is an illustrative table summarizing the types of data obtained from an MD simulation of an inhibitor with its target protein.

| Simulation Parameter | Illustrative Finding | Implication for this compound |

| RMSD of Ligand | Stable fluctuation around 2 Å after 10 ns | Indicates a stable binding mode within the target's active site. |

| Key Interacting Residues | Arg192, Trp234, Lys329 | Identifies the specific amino acids crucial for anchoring the inhibitor. |

| Dominant Interactions | Hydrogen bond with Arg192, Hydrophobic interactions with Trp234 | Reveals the nature of the forces holding the inhibitor in place. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Quantifies the affinity of the inhibitor for the target protein. |

This table is illustrative and does not represent specific data for this compound.

Predictive Modeling for Structure-Property and Structure-Activity Relationships

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern computational drug design. iosrjournals.orgresearchgate.net These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property. nih.govacs.org

For anticonvulsant drugs, QSAR models can be used to predict the potency of new analogs before they are synthesized, thereby prioritizing the most promising candidates for further investigation. nih.govnih.gov The development of a QSAR model typically involves:

Data Set Assembly: A collection of compounds with known biological activities (e.g., anticonvulsant potency) is gathered. For this compound, this would include a series of its structural analogs.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be electronic (from quantum chemistry), steric, hydrophobic, or topological in nature.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM) and random forests, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using statistical techniques like cross-validation and by predicting the activity of an external set of compounds not used in model development.

Studies on VPA analogs have shown that properties like lipophilicity (often represented by the logarithm of the partition coefficient, logP) and electronic parameters are significant predictors of anticonvulsant activity. nih.govnih.gov The presence of specific structural features, such as substitutions at the alpha-carbon, has also been identified as important for activity. nih.gov

A hypothetical QSAR model for a series of anticonvulsant compounds might look like the following equation:

pIC₅₀ = 0.6 * logP - 0.2 * (HOMO Energy) + 0.1 * (Molecular Weight) + 2.5

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, a measure of potency.

The table below illustrates how different descriptors might contribute to a QSAR model for predicting anticonvulsant activity.

| Descriptor Type | Example Descriptor | Correlation with Activity | Rationale |

| Hydrophobicity | logP | Positive | Ability to cross the blood-brain barrier. |

| Electronic | HOMO Energy | Negative | Influences metabolic stability and interactions with the target. |

| Steric | Molecular Volume | Positive (up to a point) | Optimal fit within the receptor's binding pocket. |

| Topological | Wiener Index | Negative | Relates to molecular branching and compactness. |

This table presents a generalized summary of descriptor relationships in QSAR studies and is not based on a specific model for this compound.

By integrating these computational and theoretical approaches, researchers can gain a comprehensive understanding of the molecular-level features that contribute to the therapeutic effects of this compound and its analogs, paving the way for the rational design of new and improved antiepileptic drugs.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and confirming the purity of 2,2-dipropargylacetamide. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding a unique spectral fingerprint. wikipedia.orglibretexts.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule. wikipedia.orgijrpr.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. libretexts.org In contrast, Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org While both techniques probe the vibrational modes of a molecule, they are governed by different selection rules and often provide complementary information. americanpharmaceuticalreview.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups. The terminal alkyne (C≡C-H) group would exhibit a sharp, weak stretching vibration around 3300 cm⁻¹ for the ≡C-H bond and a medium-intensity stretching vibration for the C≡C triple bond in the region of 2100-2260 cm⁻¹. The amide group would show a strong C=O stretching band around 1650 cm⁻¹ and N-H stretching vibrations in the range of 3100-3500 cm⁻¹. The C-H stretching and bending vibrations of the propargyl groups would also be present in the spectrum.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alkyne (C≡C-H) | ≡C-H Stretch | ~3300 |

| Alkyne (C≡C-H) | C≡C Stretch | 2100 - 2260 |

| Amide (R-CO-NH₂) | C=O Stretch | ~1650 |

| Amide (R-CO-NH₂) | N-H Stretch | 3100 - 3500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). msu.edusavemyexams.com The technique is based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. savemyexams.com

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons present in the molecule. The protons of the amide group (-NH₂) would likely appear as a broad singlet. The acetylenic protons (-C≡C-H) would resonate in a specific region of the spectrum, and the methylene (B1212753) protons (-CH₂-) of the propargyl groups would also give a characteristic signal. The integration of the peak areas provides a ratio of the number of protons in each unique environment. savemyexams.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the amide group would appear at a significantly downfield chemical shift. The sp-hybridized carbons of the alkyne groups and the sp³-hybridized carbons of the methylene groups would also have characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group Environment | Predicted Chemical Shift (ppm) |

| ¹H | Amide (-NH₂) | Broad singlet, variable |

| ¹H | Acetylenic (-C≡C-H) | ~2.0 - 3.0 |

| ¹H | Methylene (-CH₂-) | ~2.5 - 3.5 |

| ¹³C | Carbonyl (C=O) | ~170 - 180 |

| ¹³C | Alkyne (-C≡C-) | ~65 - 90 |

| ¹³C | Methylene (-CH₂-) | ~20 - 40 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. sigmaaldrich.com This information is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. sigmaaldrich.commiamioh.edu In a typical MS experiment, the sample is first ionized, and the resulting ions are then separated according to their m/z ratio and detected. sigmaaldrich.com

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The high-resolution mass spectrum can provide the elemental composition of the molecule with high accuracy. uni-bielefeld.de Fragmentation of the molecular ion can also occur, leading to the formation of smaller, characteristic fragment ions. The analysis of these fragmentation patterns can help to confirm the structure of the molecule.

X-ray Diffraction (XRD) for Solid-State Analysis

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wustl.eduwisc.edu It relies on the scattering of X-rays by the electrons in the crystal lattice. wustl.edu The resulting diffraction pattern of spots or rings is unique to the crystal structure and can be used to determine the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal. wisc.edu

If this compound can be crystallized, single-crystal XRD analysis would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Powder XRD can be used to identify the crystalline phase of a bulk sample and assess its purity. rsc.org

Chromatographic and Separation Methods for Isolation and Analysis

Chromatography is a set of laboratory techniques for the separation of mixtures. nih.gov The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. neu.edu.tr

For the isolation and analysis of this compound, various chromatographic methods can be employed. High-performance liquid chromatography (HPLC) is a highly efficient technique for separating, identifying, and quantifying components in a mixture. nih.gov A suitable HPLC method for this compound would involve selecting an appropriate stationary phase (e.g., a C18 reversed-phase column) and a mobile phase that provides good resolution from any impurities or starting materials. ijpsjournal.com

Gas chromatography (GC) could also be a viable method for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. ijpsjournal.com In GC, the mobile phase is a gas, and the stationary phase is a liquid or a polymer on an inert solid support.

Thin-layer chromatography (TLC) is a simple and rapid chromatographic technique that can be used to monitor the progress of a reaction synthesizing this compound, to identify the compound in a mixture, and to determine its purity. ijpsjournal.com By comparing the retention factor (Rf) value of the sample to that of a known standard, a preliminary identification can be made.

Table 3: Chromatographic Methods for this compound

| Technique | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. nih.gov | Quantitative analysis, purity assessment, and preparative separation. |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. ijpsjournal.com | Analysis of volatile and thermally stable compounds. |

| Thin-Layer Chromatography (TLC) | Adsorption on a thin layer of adsorbent material. ijpsjournal.com | Reaction monitoring, purity checks, and preliminary identification. |

Future Research Directions and Emerging Paradigms in 2,2 Dipropargylacetamide Chemistry

Integration with Continuous-Flow Synthesis and Automated Platforms

The transition from traditional batch processing to continuous-flow synthesis represents a significant advance in the fine chemical and pharmaceutical industries. frontiersin.org Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, reproducibility, and scalability. frontiersin.orgchemium.com For a molecule like 2,2-dipropargylacetamide, whose derivatization might involve energetic or hazardous intermediates (such as organic azides for click chemistry), the enhanced safety and containment of flow reactors are particularly advantageous. researchgate.netcam.ac.uk

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor, potential for hot spots and thermal runaway, especially in large-scale reactions. | Excellent, due to high surface-area-to-volume ratio, enabling precise temperature control. chemium.com |

| Mass Transfer & Mixing | Often inefficient and non-uniform, leading to variability in product quality. | Highly efficient and rapid, ensuring homogeneous reaction conditions. frontiersin.org |

| Safety | Higher risk when handling energetic reagents (e.g., azides) or running exothermic reactions due to large reactant volumes. | Inherently safer due to small reactor volumes (hold-up), minimizing the impact of potential runaway reactions. researchgate.net |

| Scalability | Challenging; "scaling up" often requires complete process re-optimization. | Simpler; "scaling out" by running multiple reactors in parallel or operating for longer durations. acs.org |

| Reproducibility | Can be variable between batches. | High, due to precise control over all reaction parameters. frontiersin.org |

Development of Novel Catalytic Systems for Sustainable Transformations

Catalysis is a cornerstone of green and sustainable chemistry, offering pathways to reduce waste, energy consumption, and the use of hazardous materials. mdpi.comresearchgate.net The future of this compound chemistry is intrinsically linked to the development of novel catalytic systems for its transformations. The most prominent reaction involving its propargyl groups is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. chemistrytalk.orgmdpi.com

Future research will focus on creating more sustainable versions of these catalysts. This includes:

Heterogeneous Catalysts: Developing solid-supported catalysts, such as copper ions complexed with biopolymers like cellulose (B213188) acetate, allows for easy recovery and recycling, minimizing metal leaching into the product. mdpi.comnih.govpreprints.org Copper nanoparticles supported on materials like C2N also offer recyclability and can exhibit pH-switchable reactivity for different alkyne transformations. rsc.org

Earth-Abundant Metal Catalysts: Moving away from precious metals (like palladium or ruthenium) towards catalysts based on abundant and less toxic metals like iron or bismuth is a key goal of sustainable synthesis. acs.org Research into iron-catalyzed reactions of propargyl derivatives or bismuth-catalyzed alkyne hydrations provides a template for future work with this compound. acs.org

Photocatalysis: Using light as a clean energy source to drive chemical reactions is a rapidly growing field. rsc.org Developing visible-light-active photocatalysts, such as those based on nanostructured silver and graphitic carbon nitride (Ag-gCN), can enable copper-free azide-alkyne cycloadditions, which is highly desirable for biological applications where copper toxicity is a concern. acs.org

| Catalytic System | Transformation Example | Sustainability Advantage | Reference |

|---|---|---|---|

| Cellulose Acetate-Supported Copper (Cu(II)-CA) | Azide-Alkyne Cycloaddition (CuAAC) | Heterogeneous, recyclable, operates in water, based on a biopolymer support. | nih.gov |

| Copper Coordination Polymers in Deep Eutectic Solvents (DES) | Azide-Alkyne Cycloaddition (CuAAC) | Uses green, reusable solvents (DES) and allows for catalyst loading in ppm levels. | nih.gov |

| Nanostructured Ag-gCN | Photocatalytic Azide-Alkyne Cycloaddition | Visible-light driven, copper-free, offering a non-toxic alternative for click chemistry. | acs.org |

| Bis[(L)prolinato-N,O]Zn | 1,4-Addition of Terminal Alkynes | Biodegradable, non-toxic, water-soluble, and recyclable catalyst. | researchgate.net |

| Immobilized CuI on SBA-15 | Homocoupling of Terminal Alkynes | Heterogeneous catalyst for creating 1,3-diynes without the need for a base. | nih.gov |

Supramolecular Assembly and Self-Organized Systems Utilizing this compound Scaffolds

Self-organization is a process where order arises from local interactions between components of a system, without external direction. wikipedia.org In chemistry, this often manifests as molecular self-assembly, where molecules spontaneously form ordered structures. hokudai.ac.jpresearchgate.netfapesp.br The this compound molecule contains a key functional group for this purpose: the acetamide (B32628) moiety. The N-H and C=O groups within the amide can act as hydrogen bond donors and acceptors, respectively.

Hydrogen bonds are directional, non-covalent interactions that are fundamental to the structure of biological macromolecules and are a powerful tool for designing self-assembling synthetic systems. rsc.orgjst.go.jpbohrium.com Molecules containing amide or similar hydrogen-bonding motifs can assemble into well-defined, extended structures like tapes, fibers, or sheets, leading to the formation of supramolecular polymers. researchgate.netchinesechemsoc.org

The structure of this compound suggests it could act as a building block for such systems. The central amide group can drive the formation of a one-dimensional hydrogen-bonded polymer backbone. The two propargyl groups would then project from this core, creating a scaffold with a high density of reactive alkyne functionalities. These alkynes are then available for post-assembly modification via click chemistry, allowing for the attachment of other molecules to the surface of the supramolecular structure. This could be used to create nano- and biomaterials with tailored properties. rsc.org

| Interaction Type | Involving Groups on this compound | Potential Outcome |

|---|---|---|

| Hydrogen Bonding | Amide N-H (donor) and C=O (acceptor) | Formation of linear chains or sheet-like structures, driving primary self-assembly. bohrium.com |

| Dipole-Dipole | Polar C=O and N-H bonds | Reinforces the order established by hydrogen bonding. |

| π-π Stacking | Between triazole rings (after click reaction) | Can stabilize the final structure after post-assembly modification. |

| Hydrophobic Interactions | Propylene chains | In aqueous media, can contribute to the aggregation and stability of the assembled structures. chinesechemsoc.org |

Advanced Bio-conjugation Strategies and Targeted Material Applications

The twin alkyne functionalities of this compound make it an exceptional cross-linking agent and a monomer for creating advanced materials, particularly in the biomedical field. nih.govresearchgate.net Bioconjugation, the covalent linking of molecules to biomolecules like proteins or DNA, is a key application area. acgpubs.org The high efficiency and bio-orthogonality of click chemistry make it ideal for these applications, and this compound provides two handles for such reactions. sigmaaldrich.com This allows it to act as a linker, connecting two different biomolecules or tethering a biomolecule to a surface or nanoparticle.

Future strategies will likely employ advanced, copper-free click reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), to avoid cytotoxicity associated with copper catalysts in living systems. chemistrytalk.org Furthermore, this compound can serve as a monomer or cross-linker in the synthesis of functional polymers for drug delivery. mdpi.com Polymerizing this monomer would yield a polymer with pendant alkyne groups along its backbone. These alkynes can then be functionalized with targeting ligands (e.g., antibodies, peptides) and therapeutic agents, creating a multifunctional nanocarrier for targeted drug delivery. nih.govnih.govbohrium.com These polymer systems can be designed to be biodegradable and stimuli-responsive, releasing their payload only in specific pathological environments, such as the acidic microenvironment of a tumor. nih.govbohrium.comrsc.org

| Application Area | Role of this compound | Example Functionalization | Potential Outcome |

|---|---|---|---|

| Bioconjugation | Bifunctional Linker | Linking an azide-modified antibody to an azide-modified imaging agent. | Creates a targeted diagnostic tool for medical imaging. nih.govresearchgate.net |

| Drug Delivery | Monomer for Functional Polymer | Polymer backbone with pendant alkynes, functionalized with PEG (for stealth) and a targeting peptide (for specificity) via click chemistry. | A targeted nanocarrier that can evade the immune system and deliver drugs specifically to cancer cells. nih.govbohrium.com |

| Tissue Engineering | Cross-linker for Hydrogels | Reacting with azide-functionalized biopolymers (e.g., hyaluronic acid) to form a cross-linked hydrogel. | A biocompatible and biodegradable scaffold for cell growth and tissue regeneration. chemistrytalk.org |

| Surface Modification | Surface Anchor | Clicking onto an azide-modified surface to create a high density of alkyne functional groups. | A reactive surface ready for further functionalization, for use in biosensors or microarrays. sigmaaldrich.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Dipropargylacetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving propargyl halides and acetamide derivatives. Key factors include solvent polarity (e.g., DMF for high solubility), temperature control (60–80°C to balance reaction rate and side-product formation), and catalyst selection (e.g., copper(I) iodide for alkyne activation). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating high-purity products. Yield optimization requires monitoring reaction progression via TLC and adjusting stoichiometric ratios .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers distinguish it from structural analogs?

- Methodological Answer :

- NMR : H NMR should show distinct propargyl proton signals at δ 2.1–2.3 ppm (triplet, J = 2.4 Hz) and acetamide NH at δ 6.8–7.2 ppm (broad singlet). C NMR confirms carbonyl (C=O) at ~170 ppm and sp-hybridized carbons at 70–80 ppm.

- IR : Stretching vibrations for C≡C (~2100 cm) and amide C=O (~1650 cm) are diagnostic.

- MS : ESI-MS typically displays [M+H] peaks matching molecular weight (e.g., m/z 190.1 for CHNO). Compare with PubChem or EPA DSSTox entries for validation .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Begin with antimicrobial susceptibility testing (e.g., broth microdilution for MIC values against E. coli or S. aureus) and cytotoxicity assays (MTT or resazurin-based viability tests in HEK293 or HeLa cells). Use positive controls (e.g., ampicillin for bacteria, cisplatin for cancer cells) and replicate experiments ≥3 times to ensure statistical significance (p < 0.05 via ANOVA). Report IC/MIC values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data regarding the biological activity of this compound across different cell lines?

- Methodological Answer : Conduct comparative dose-response studies under standardized conditions (e.g., identical serum concentrations, passage numbers, and incubation times). Use orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability) to confirm mechanisms. Analyze batch-to-batch compound variability via HPLC and address cell-specific uptake differences using radiolabeled tracers (e.g., C-labeled acetamide). Cross-validate findings with independent labs and publish raw datasets in repositories like Dryad or Figshare .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states for alkyne-amide coupling. Molecular dynamics simulations (AMBER or GROMACS) can model solvent effects on reaction kinetics. Validate predictions with experimental kinetic studies (e.g., rate constants via UV-Vis monitoring) and compare with PubChem’s computed properties (e.g., LogP, polar surface area) .

Q. How should researchers optimize this compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Perform ADMET profiling:

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

- Permeability : Caco-2 cell monolayer assays for intestinal absorption potential.

- Toxicity : Ames test for mutagenicity and hERG inhibition assays. Adjust propargyl substituents (e.g., methyl vs. phenyl groups) to balance lipophilicity and metabolic resistance .

Q. What strategies mitigate reproducibility challenges in synthesizing this compound derivatives?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs: temperature, catalyst loading) via factorial design experiments.

- Use PAT (process analytical technology) tools like in-situ FTIR for real-time reaction monitoring.

- Adopt ICH guidelines for stability testing (e.g., stress conditions: 40°C/75% RH for 6 months). Publish detailed protocols in Supplementary Materials, including NMR raw data (FID files) and chromatograms .

Data Presentation and Compliance

Q. What are the best practices for documenting and sharing this compound research data?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.